Caesalpin J

CAS No.: 99217-67-1

Cat. No.: VC1615046

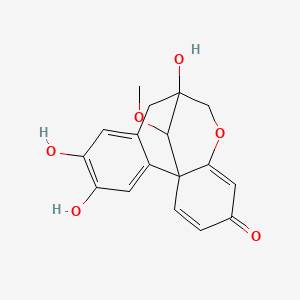

Molecular Formula: C17H16O6

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99217-67-1 |

|---|---|

| Molecular Formula | C17H16O6 |

| Molecular Weight | 316.3 g/mol |

| IUPAC Name | 4,5,9-trihydroxy-17-methoxy-11-oxatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one |

| Standard InChI | InChI=1S/C17H16O6/c1-22-15-16(21)7-9-4-12(19)13(20)6-11(9)17(15)3-2-10(18)5-14(17)23-8-16/h2-6,15,19-21H,7-8H2,1H3 |

| Standard InChI Key | GUHDLXNWTKIBDJ-UHFFFAOYSA-N |

| SMILES | COC1C2(CC3=CC(=C(C=C3C14C=CC(=O)C=C4OC2)O)O)O |

| Canonical SMILES | COC1C2(CC3=CC(=C(C=C3C14C=CC(=O)C=C4OC2)O)O)O |

Introduction

Chemical Properties and Structural Characterization

Basic Chemical Information

Caesalpin J belongs to the family of dibenzoxocins, possessing a unique tetracyclic structure. Its molecular formula is C₁₇H₁₆O₆ with a molecular weight of 316.30 g/mol . The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₆ |

| Molecular Weight | 316.30 g/mol |

| CAS Number | 99217-67-1 |

| PubChem CID | 127260 |

| DSSTox Substance ID | DTXSID40912835 |

| Wikidata | Q82883253 |

Additional systematic names include 4,5,9-trihydroxy-17-methoxy-11-oxatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one and 6H-7,12b-Methano-3H-dibenz(b,d)oxocin-3-one, 7,8-dihydro-7,10-11-trihydroxy-13-methoxy-, (7R-(talpha,12bbeta,13R*))- .

Structural Characteristics

Caesalpin J possesses a dracaenone skeleton, which is relatively uncommon in natural products. This skeletal structure is found in only about six compounds in nature, primarily isolated from Caesalpinia sappan L., Haematoxylon campechianum, and Dracaena loureiri Gagnep . The dracaenone skeleton is believed to be the result of oxidative cyclization of homoisoflavan in the biogenetic pathway .

The structure features a tetracyclic ring system with three hydroxyl groups at positions 7, 10, and 11, as well as a methoxy group at position 13. These functional groups contribute to the compound's biological activities and physical properties.

Natural Sources and Isolation

Botanical Source

Caesalpin J is primarily isolated from the heartwood of Caesalpinia sappan L. (Leguminosae), also referred to as Sappan Lignum or red wood in traditional medicine . This plant species is widely distributed throughout Asia, particularly in:

Ethnomedicinal Significance

The dried heartwood of C. sappan has been utilized in Traditional Chinese Medicine for centuries for treating various conditions, including:

-

Respiratory ailments

-

Gastrointestinal disorders

-

Inflammatory conditions

-

Traumatic injuries

-

Blood stasis and stagnation pain

-

Dysmenorrhea and amenorrhea

-

Postpartum blood stasis

The rich array of bioactive compounds found in C. sappan—including flavonoids, triterpenoids, phenolic acids, and glycosides—forms the basis of its therapeutic applications .

Isolation and Purification

The isolation of Caesalpin J typically involves several chromatographic steps. According to research conducted by Zhao et al. (2013), the extraction process involves:

-

Initial extraction of the dried heartwood with 95% ethanol

-

Suspension of the extract in water and partitioning with petroleum ether, ethyl acetate, and n-butanol

-

Sequential column chromatography of the ethyl acetate fraction on silica gel

-

Further purification using Sephadex LH-20 gel chromatography

This multi-step process is necessary due to the complex matrix of compounds present in C. sappan heartwood.

Spectroscopic Characterization and Structural Elucidation

NMR Spectroscopic Data

The structure of Caesalpin J has been elucidated using various spectroscopic techniques, particularly NMR spectroscopy. The following table presents the ¹H-NMR and ¹³C-NMR data for Caesalpin J compared with its epimer, Epicaesalpin J, in DMSO-d₆:

| Position | Caesalpin J | Epicaesalpin J | ||

|---|---|---|---|---|

| δC | δH | δC | δH | |

| 1 | 146.3 | 7.03 d (10.0) | 146.3 | 7.03 d (10.0) |

| 2 | 129.2 | 6.46 dd (10.0, 1.5) | 129.2 | 6.46 dd (10.0, 1.5) |

| 3 | 187.1 | - | 187.1 | - |

| 4 | 108.5 | 5.48 d (1.5) | 108.5 | 5.48 d (1.5) |

| 4a | 175.0 | - | 175.0 | - |

| 6 | 77.8 | 4.12 d (11.0), 3.72 d (11.0) | 77.8 | 4.12 d (11.0), 3.72 d (11.0) |

| 7 | 69.4 | - | 69.4 | - |

| 8 | 37.6 | 3.16 d (16.0), 2.83 d (16.0) | 37.6 | 3.16 d (16.0), 2.83 d (16.0) |

| 8a | 122.6 | - | 122.6 | - |

| 9 | 115.4 | 6.52 s | 115.4 | 6.52 s |

| 10 | 145.0 | - | 145.0 | - |

| 11 | 143.6 | - | 143.6 | - |

| 12 | 112.9 | 6.26 s | 112.9 | 6.26 s |

| 12a | 126.6 | - | 126.6 | - |

| 12b | 51.1 | - | 51.1 | - |

| 13 | 82.7 | 3.84 s | 82.7 | 3.44 s |

| OCH₃ | 61.4 | 3.53 s | 61.4 | 3.53 s |

The key difference between Caesalpin J and Epicaesalpin J lies in the chemical shift of H-13, which appears at δ 3.84 in Caesalpin J and shifts upfield to δ 3.44 in Epicaesalpin J, indicating their stereoisomeric relationship .

Optical Properties and Stereochemistry

Caesalpin J exhibits specific optical rotation, with reported values of approximately +445.0 (c 0.30, MeOH). This optical activity is characteristic of its absolute stereochemistry. The absolute configuration of Caesalpin J has been established through X-ray crystallographic analysis of its triacetate derivative .

In terms of stereochemistry, the rings B and C in Caesalpin J are both in a chair conformation. The methoxyl group at C-13 in Caesalpin J is β-oriented, while in Epicaesalpin J (its C-13 epimer), this group is α-oriented as confirmed by NOESY experiments .

Biological Activities and Pharmacological Properties

Tyrosinase Modulation

Caesalpin J has demonstrated significant effects on tyrosinase activity. In research conducted on the compounds from Caesalpinia sappan, Caesalpin J was identified as a competitive inhibitor of tyrosinase. Additionally, it was found to promote the formation of tyrosinase in rat serum, suggesting a complex modulatory role in melanin production pathways .

| Compound | Inhibition Type | Effect on Tyrosinase in Rat Serum |

|---|---|---|

| Caesalpin J | Competitive inhibitor | Promoted formation |

| Brazilin | Not specified | Promoted formation |

| Sappanone B | Not specified | Inhibited synthesis |

These findings suggest potential applications in conditions involving melanogenesis dysregulation.

Nitric Oxide Production Inhibition

Studies have also evaluated Caesalpin J for its ability to inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglia. When tested at concentrations up to 50 μM, Caesalpin J showed moderate inhibitory activity with an IC₅₀ value of 45.87 μM . The compound demonstrated no significant cytotoxicity at the tested concentrations, with cell viability maintained at 96.13% at 50 μM.

| Compound | Viability (at 50 µM, %) | IC₅₀ (µM) |

|---|---|---|

| Caesalpin J | 96.13 | 45.87 |

| Epicaesalpin J | 96.45 | 52.62 |

| Quercetin (positive control) | - | 23.42 |

The inhibition of NO production suggests potential anti-inflammatory properties, though the activity was less potent than that of other compounds isolated from C. sappan, such as 1-hydroxy-7-methylxanthone (IC₅₀ = 14.23 μM) and sappanone A (IC₅₀ = 8.26 μM) .

Phosphodiesterase 1B Interaction

Related Compounds and Structural Analogs

Epicaesalpin J: A Stereoisomeric Analog

Epicaesalpin J represents a significant structural analog of Caesalpin J, differing only in the stereochemistry at position C-13. This compound was first isolated and characterized by Zhao et al. in 2013 . The stereoisomeric relationship was confirmed through detailed NOESY experiments, which demonstrated that the methoxyl group at C-13 in Epicaesalpin J is α-oriented, in contrast to the β-orientation in Caesalpin J.

Despite their close structural similarity, some differences in biological activity have been observed. For instance, Epicaesalpin J showed slightly lower potency (IC₅₀ = 52.62 μM) than Caesalpin J (IC₅₀ = 45.87 μM) in inhibiting NO production in LPS-activated BV-2 microglia .

7,10,11-Trihydroxydracaenone

Another related compound with the dracaenone skeleton is 7,10,11-trihydroxydracaenone, which lacks the methoxy group present in Caesalpin J. This compound exhibits opposite stereochemistry compared to Caesalpin J, as evidenced by its negative optical rotation (-152.6) . The structural relationship between these compounds provides valuable insights into structure-activity relationships within this class of natural products.

Dracaenone Compounds in Natural Products

The dracaenone skeleton is relatively rare in nature, with only about six compounds reported to possess this structural framework. These compounds have been isolated from three different plant genera:

The limited distribution of this structural class makes Caesalpin J and its analogs particularly interesting from both chemotaxonomic and biosynthetic perspectives.

Biosynthetic Pathway and Chemical Relationships

Proposed Biogenetic Origin

The dracaenone skeleton, characteristic of Caesalpin J, is believed to be derived through oxidative cyclization of homoisoflavan precursors in the plant's biosynthetic pathway . This proposed mechanism provides insights into the natural production of these compounds and may inform future synthetic approaches.

Specifically, it has been suggested that Caesalpin J could be the oxidative product of a homoisoflavan intermediate (compound 12 in the referenced study), although the exact enzymatic processes involved in this transformation remain to be fully elucidated .

Classification within C. sappan Phytochemistry

Caesalpinia sappan produces a diverse array of phytochemical compounds, which can be broadly categorized into several groups:

-

Homoisoflavonoids

-

Diterpenoids

-

Dibenzoxocins

-

Phenolic compounds

-

Xanthones

Caesalpin J belongs to the dibenzoxocin class, which represents one of the characteristic compound families found in this plant species . This classification is important for understanding the chemotaxonomic significance of Caesalpin J and its relationships to other bioactive compounds from C. sappan.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume